molecular formula C20H25NO2 B8569584 4-[2-(Hydroxyethyl)phenyl]-1-benzylpiperidin-4-ol

4-[2-(Hydroxyethyl)phenyl]-1-benzylpiperidin-4-ol

Cat. No.: B8569584
M. Wt: 311.4 g/mol
InChI Key: NVWRIXBAKONECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Hydroxyethyl)phenyl]-1-benzylpiperidin-4-ol is a useful research compound. Its molecular formula is C20H25NO2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

1-benzyl-4-[2-(2-hydroxyethyl)phenyl]piperidin-4-ol

InChI

InChI=1S/C20H25NO2/c22-15-10-18-8-4-5-9-19(18)20(23)11-13-21(14-12-20)16-17-6-2-1-3-7-17/h1-9,22-23H,10-16H2

InChI Key

NVWRIXBAKONECX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2CCO)O)CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromophenyl ethyl alcohol (1.9 g, 9.6 mmol) in tetrahydrofuran (25 ml) was added 1.6 M n-butyl lithium solution in n-hexane (14 ml, 23 mmol) at −60° C. After stirring for 30 min a solution of 1-benzyl-4-piperidone (2.6 g, 14 mmol) in tetrahydrofuran (10 ml) was added over a period of 15 min at −40° C. The cooling bath was removed and the reaction mixture was stirred for 72 h at room temperature. The mixture was quenched with saturated aqueous ammonium chloride solution (30 ml). Basification to pH 11 with 2 M aqueous sodium carbonate solution (50 ml) was followed by extraction with three 100-ml portions of tert-butyl methyl ether. The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. Volatile impurities were removed by kugelrohrdistillation at 170° C. and 1-2 mbar. Flash chromatography of the residual crude product with dichloromethane/methanol as eluent gave the title compound (2.3 g, 53%) as dark brown oil. MS m/e: 312 (M+H+).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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